2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one is a synthetic organic compound characterized by the presence of a pyrazole ring and a piperazine ring, both of which are significant in medicinal chemistry due to their potential biological activities. This compound is notable for its structural components, which may influence its pharmacological properties and applications in various scientific fields.
This compound can be synthesized through various organic reactions, typically involving the formation of the pyrazole and piperazine rings followed by coupling to form the final product. The synthesis and evaluation of similar compounds have been reported in several studies, highlighting their potential as therapeutic agents.
The compound falls under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Pyrazoles are often explored in drug discovery due to their ability to interact with various biological targets.
The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, solvents like ethanol or dimethylformamide may be employed, while catalysts such as triethylamine can facilitate coupling reactions.
The molecular structure of 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one features a pyrazole ring connected to a piperazine ring via an ethanone linkage. The structural formula can be represented as follows:
The compound's molecular weight is approximately 220.27 g/mol. Its structural characteristics contribute to its potential interactions with biological targets.
The compound can undergo various chemical reactions typical for amines and heterocycles:
Reactions are generally conducted under controlled conditions to minimize side products and maximize yield. For instance, using protecting groups during synthesis can prevent unwanted reactions at sensitive functional groups.
The mechanism of action for 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one is likely to involve interaction with specific enzymes or receptors within biological systems. This interaction could modulate enzyme activity or receptor signaling pathways, leading to potential therapeutic effects.
Upon administration, the compound may bind to target proteins, altering their conformation and thus affecting their function. Detailed studies would be required to elucidate the specific pathways involved.
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to its functional groups.
Key chemical properties include:
Relevant data would include stability under different pH conditions and susceptibility to hydrolysis or oxidation.
The applications of 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one span several fields:
The strategic fusion of piperazine and pyrazole pharmacophores leverages the complementary bioactivity profiles of both heterocyclic systems. Piperazine derivatives are extensively validated in medicinal chemistry for their conformational flexibility, water solubility enhancement, and ability to serve as hydrogen bond acceptors/donors, contributing to improved pharmacokinetic properties and target engagement [6]. Pyrazole scaffolds, particularly 4-aminopyrazoles, offer exceptional hydrogen-bonding capabilities through their amino group and ring nitrogen atoms, facilitating specific interactions with biological targets. The design of 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one employs a carbonyl-linked spacer between the N1-position of the pyrazole and the piperazine ring, preserving the essential 4-amino group while enabling three-dimensional structural diversity. This design circumvents steric clashes observed in directly conjugated systems and maintains the basicity of both heterocycles, which is crucial for salt formation and solubility optimization [5] [7]. Molecular modeling indicates the ethanone linker provides optimal distance (approximately 5.2 Å) for simultaneous engagement with complementary binding pockets, a feature exploited in kinase inhibitors and antimicrobial agents where dual pharmacophore recognition is paramount [6].
Table 1: Key Molecular Descriptors of 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₇N₅O | Confirms elemental composition and molecular weight (223.28 g/mol) |
Topological Polar Surface Area (TPSA) | 64.15 Ų | Predicts moderate cell permeability (optimal range 40-90 Ų for CNS penetration) |
Calculated LogP (cLogP) | 0.48 | Indicates favorable hydrophilic-lipophilic balance for oral bioavailability |
Hydrogen Bond Donors | 1 (NH₂ group) | Enables specific hydrogen bonding with biological targets |
Hydrogen Bond Acceptors | 5 (N,O atoms) | Facilitates water solubility and target interactions |
Rotatable Bonds | 2 | Suggests conformational flexibility while limiting entropic penalties on binding |
Regioselective functionalization at the N1-position of 4-aminopyrazole is critical for synthesizing the target compound, avoiding the undesired N2-alkylated isomer. This is achieved through nucleophilic aromatic substitution (SNAr) or alkylation under controlled basic conditions. The electron-donating 4-amino group significantly influences reactivity: it activates the C3/C5 positions toward electrophilic substitution but deactivates the ring towards SNAr at C2/C4. Consequently, N1-alkylation is favored using α-halo carbonyl electrophiles under mild base catalysis (e.g., K₂CO₃ in acetonitrile), exploiting the higher nucleophilicity of the pyrazole N1-nitrogen compared to N2 [3] [5]. Studies on structurally analogous systems, such as the synthesis of O-alkylated N-sulfonylpyrazoles, demonstrate that steric factors dominate regiochemical outcomes. For example, the reaction of 5-amino-1-tosylpyrazol-3-one with 2-bromo-1-(4-methoxyphenyl)ethanone exclusively yields the O-alkylated product due to reduced steric hindrance compared to the N-alkylated isomer, confirmed unequivocally by X-ray crystallography [1]. This principle extends to pyrazole-piperazine hybrids: initial synthesis involves regioselective alkylation of 4-aminopyrazole with ethyl bromoacetate, yielding ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate. Subsequent aminolysis with N-methylpiperazine under reflux conditions, or transamidation using activated esters, furnishes the target compound. This two-step approach consistently achieves yields exceeding 65% with high regiochemical purity (>98% by NMR), avoiding chromatographic separation of isomers [5].
Diversification of the piperazine-pyrazole core relies on catalytic methods enabling late-stage functionalization, crucial for generating structure-activity relationship (SAR) libraries:
Table 2: Catalytic Methods for Diversifying Piperazine-Pyrazole Hybrids
Method | Catalyst System | Reaction Scope | Typical Yield (%) | Key Advantage |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl/heteroaryl @ C4 of pyrazole | 70-85 | Biaryl diversity; tolerance of amino group |
CuAAC "Click" Chemistry | CuI, DIPEA | Triazole @ piperazine N4’ | 80-95 | High regioselectivity; biocompatible conditions |
Sc(OTf)₃-Mediated Cyclization | Sc(OTf)₃, DBU | CF₃-group @ pyrazole C4 | 85-97 | Efficient CF₃ incorporation; mild conditions |
I₂/BPO Oxidative Coupling | I₂, Benzoyl Peroxide (BPO) | C3/C5 functionalization of pyrazole | 65-81 | Avoids pre-halogenation; good functional group tolerance |
MW-Assisted Aminolysis | None (microwave irradiation) | Piperazine coupling | 80-90 | Reduced reaction time; minimized side products |
Synthetic strategies for 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one significantly differ from those employed for morpholine-based analogues (e.g., AU498463B2 derivatives) and pharmacologically optimized hybrids like LQFM032. Morpholine derivatives typically utilize nucleophilic ring-opening of epoxides or direct alkylation of morpholine with activated halides under strong base conditions (NaH, DMF), often requiring high temperatures (>100°C) and yielding mixtures requiring purification . In contrast, the piperazine-pyrazole target benefits from piperazine’s superior nucleophilicity (pKa H conjugate acid ~9.8 vs. morpholine ~7.4), enabling reactions under milder conditions (K₂CO₃, CH₃CN, 80°C) with improved selectivity [5] [6].
Compared to the anti-urease agent LQFM032 (a pyridylpiperazine-carbothioamide), our target compound synthesis shares the SNAr step for constructing the pyridine-piperazine linkage (if applicable to precursors). However, LQFM032 synthesis incorporates a thiocarbamoylation step (using aryl isothiocyanates), which introduces potential stability challenges absent in the robust amide bond of our target [6]. Structurally, replacing LQFM032’s thiourea with an aminopyrazole-acetamide moiety increases polarity (TPSA 64.15 Ų vs. ~95 Ų for thiourea derivatives) while reducing molecular weight, potentially enhancing membrane permeability as predicted by higher calculated LogP values (0.48 vs. -0.2 for LQFM032 analogues) [6] [7].
Crucially, the target compound’s synthesis demonstrates scalability advantages over morpholine-based systems: the crystalline nature of intermediates facilitates purification without chromatography, and the avoidance of air-sensitive reagents (common in morpholine syntheses using organometallics) simplifies process chemistry. Yields for the final coupling step (50-70%) compare favorably with morpholine derivatives (typically 30-55% for similar C-N bond formations) [5].
Table 3: Comparative Analysis of Synthetic Routes for Piperazine vs. Morpholine Hybrids
Parameter | Target Piperazine-Pyrazole Hybrid | Morpholine Analogues (e.g., AU498463B2) | LQFM032-Type Pyridylpiperazines |
---|---|---|---|
Key Bond Formation | N-alkylation of piperazine | Nucleophilic ring-opening / N-alkylation | SNAr + thiocarbamoylation |
Typical Coupling Conditions | K₂CO₃, CH₃CN, 80°C | NaH, DMF, >100°C | K₂CO₃, CH₃CN reflux or isothiocyanate, RT |
Reaction Time (Final Step) | 18-36 hours | 24-72 hours | 12-48 hours (two steps) |
Isolated Yield (Final Step) | 50-70% | 30-55% | 60-75% (over two steps) |
Purification Method | Recrystallization / Column Chromatography | Silica gel chromatography | Column Chromatography |
Key Structural Advantage | Stable amide linker; modular synthesis | Conformational constraint | Thiourea metal-chelating capability |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1